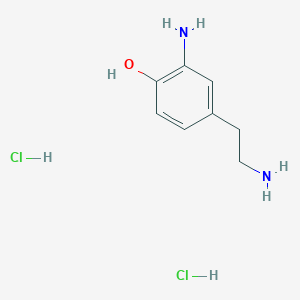

2-Amino-4-(2-aminoethyl)phenol;dihydrochloride

Description

Properties

IUPAC Name |

2-amino-4-(2-aminoethyl)phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-4-3-6-1-2-8(11)7(10)5-6;;/h1-2,5,11H,3-4,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPBRSQAGABBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-aminoethyl)phenol;dihydrochloride typically involves the reaction of 2-nitrophenol with ethylenediamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The compound is then purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-aminoethyl)phenol;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The amino groups can be further reduced to form secondary or tertiary amines.

Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Neuropharmacology

2-Amino-4-(2-aminoethyl)phenol dihydrochloride is recognized for its potential neuropharmacological applications. It acts as a precursor for the synthesis of various psychoactive compounds and has been studied for its interaction with serotonin receptors. Research indicates that derivatives of this compound exhibit antinociceptive properties, suggesting potential use in pain management therapies .

b. Alzheimer's Disease Treatment

Recent studies have highlighted the compound's role in developing acetylcholinesterase inhibitors, crucial for treating Alzheimer's disease. Compounds based on 4-hydroxycoumarin derivatives have shown promising inhibitory activities against acetylcholinesterase, contributing to increased acetylcholine levels in the brain and potentially alleviating cognitive decline associated with this condition .

Organic Synthesis

a. Synthesis of Benzoxazole Derivatives

The compound is utilized in synthesizing benzoxazole derivatives through various catalytic methods. For instance, palladium complexes have been employed to facilitate reactions between 2-amino-4-(2-aminoethyl)phenol and aldehydes, yielding high product yields while maintaining low catalyst loading . This method exemplifies the compound's utility in developing new organic materials with potential pharmaceutical applications.

b. Intermediate in Chemical Reactions

As an intermediate, 2-amino-4-(2-aminoethyl)phenol dihydrochloride can be transformed into other biologically active compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating complex molecular architectures necessary for drug development .

Materials Science

a. Polymer Chemistry

The compound has applications in polymer chemistry, where it serves as a building block for synthesizing functionalized polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength, making them suitable for various industrial applications.

b. Textile Industry

Emerging research suggests that derivatives of 2-amino-4-(2-aminoethyl)phenol may be used in developing textile materials with medicinal properties. This includes applications in creating fabrics that can release therapeutic agents or provide antibacterial effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-aminoethyl)phenol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The compound’s dual amino groups and phenol moiety enable hydrogen bonding, π-π stacking, and ionic interactions. Below is a comparison with structurally related compounds:

Table 1: Comparison of 2-Amino-4-(2-aminoethyl)phenol Dihydrochloride with Analogues

Functional Differentiation

Aromatic Core Variations: The phenol core in the target compound contrasts with the benzimidazole in or catechol in , altering electronic properties and interaction potentials. Tyramine hydrochloride lacks the 2-amino group, reducing its capacity for multidentate coordination compared to the target compound.

Substituent Effects: The 4-(2-aminoethyl) chain enhances flexibility and solubility, similar to tyramine, but the additional 2-amino group in the target compound increases reactivity (e.g., in Schiff base formation). Methylenebis derivatives exhibit rigid, dimeric structures suited for crosslinking, unlike the monomeric target compound.

Salt Form Impact :

- Dihydrochloride salts (e.g., target compound, methylenebis) improve aqueous solubility compared to free bases, critical for biological assays.

Biological Activity

2-Amino-4-(2-aminoethyl)phenol dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 251.14 g/mol

- Structure : The compound features an amino group at the para position relative to a hydroxyl group on a phenolic ring, with an ethylamine side chain.

Antimicrobial Activity

Research indicates that compounds similar to 2-amino-4-(2-aminoethyl)phenol exhibit a broad spectrum of antimicrobial activities. The compound's structural features may contribute to its effectiveness against various pathogens:

- Mechanism : The amino groups can interact with microbial cell membranes, disrupting their integrity and function.

- Case Study : A study demonstrated that derivatives of aminophenols showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated:

- In Vitro Studies : Research revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including P388 murine leukemia cells. For instance, derivatives with structural similarities showed IC values in the nanomolar range, indicating potent anticancer activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through intrinsic pathways and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties associated with this compound:

- Antidepressant Activity : Some derivatives have shown potential as antidepressants, possibly by modulating neurotransmitter levels in the brain. The presence of amino groups is believed to enhance interaction with neurotransmitter receptors .

- Case Study : A recent investigation into related compounds demonstrated effectiveness in reducing depressive-like behaviors in animal models, suggesting a role in mental health therapies .

Summary of Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(2-aminoethyl)phenol;dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols. For example:

- Step 1: Introduce the aminoethyl group via nucleophilic substitution or reductive amination, using precursors like 4-nitrophenol derivatives.

- Step 2: Protect reactive groups (e.g., amino or hydroxyl) during intermediate stages to avoid side reactions.

- Step 3: Final hydrochlorination with HCl in polar solvents (e.g., ethanol or water) to yield the dihydrochloride salt.

Optimization: Use thin-layer chromatography (TLC) to monitor reaction progress and adjust parameters like temperature (60–80°C) and solvent polarity. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the aminoethyl and phenolic proton environments. For example, aromatic protons appear at δ 6.8–7.2 ppm, while the aminoethyl group shows signals at δ 2.8–3.2 ppm (CH2) and δ 1.5–2.0 ppm (NH2) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak ([M+H]) and isotopic pattern consistent with Cl atoms.

- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity. Retention time (~8.2 min) and peak symmetry indicate homogeneity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:

- Dose-Response Studies: Perform assays across a concentration gradient (e.g., 0.1–100 µM) to identify biphasic effects. For example, notes TAAR1 receptor activation at low doses (EC50 = 1.2 µM) but antagonism at higher concentrations .

- Orthogonal Assays: Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP accumulation) to distinguish direct binding from downstream effects.

- Structural Analysis: Compare computational docking models (e.g., AutoDock Vina) with mutagenesis data to identify critical binding residues .

Q. How can computational modeling predict the compound’s interactions with novel biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of the aminoethyl-phenol moiety in hydrophobic pockets.

- QSAR Modeling: Train models using datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., logP, polar surface area) with activity against targets like GPCRs or kinases.

- Free Energy Perturbation (FEP): Calculate binding affinity differences for analogs, guiding SAR optimization .

Q. What experimental designs mitigate stability issues (e.g., hydrolysis of the aminoethyl group)?

Methodological Answer:

- pH Control: Store solutions at pH 4–5 (acetate buffer) to minimize hydrolysis.

- Lyophilization: Freeze-dry bulk compound under inert gas (N2) to prevent oxidative degradation.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC to identify degradation products .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Methodological Answer:

- Chiral Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.

- Enantiomer-Specific Assays: Test isolated (R)- and (S)-forms in vitro. For example, highlights >10-fold differences in receptor binding affinity between enantiomers .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS: Detect impurities at ppm levels using MRM transitions specific to common byproducts (e.g., dehydrohalogenated derivatives).

- NMR Relaxation Measurements: H T1/T2 relaxation times identify low-abundance conformers or aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.